Cas no 10350-06-8 (Dibenzo[b,i]phenazine,6,13-dihydro-)
10350-06-8 structure
Product Name:Dibenzo[b,i]phenazine,6,13-dihydro-
CAS-nummer:10350-06-8
MF:C20H14N2
MW:282.338564395905
CID:184402
PubChem ID:82572
Update Time:2025-04-19
Dibenzo[b,i]phenazine,6,13-dihydro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Dibenzo[b,i]phenazine,6,13-dihydro-
- 6,13-dihydrodibenzo[b,i]phenazine
- 6,13-Dihydro-6,13-diazapentacen
- 6,13-dihydro-6,13-diazapentacene
- 6,13-dihydrodiazapentacene
- 6,13-Dihydro-dibenzo[b,i]phenazin
- 6,13-dihydro-dibenzo[b,i]phenazine
- 6,13-dihydrodibenzo< b,i> phenazine
- AC1L33OK
- AC1Q1J0D
- AR-1H0165
- CTK4A2154
- Decarboxycaulerpinsaeure
- EINECS 233-763-5
- NSC155177
- SureCN9921312
- NSC-155177
- NSC 155177
- 10350-06-8
- WZF2BHU2EE
- 2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene
- Dibenzo[b,i]phenazine, 6,13-dihydro-
- 6,13-Dihydrodibenzo(b,i)phenazine
- SCHEMBL9921312
- NS00023241
- DTXSID20145881
-
- Inchi: 1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H
- InChI-sleutel: WEZBHKGNUIINBQ-UHFFFAOYSA-N
- LACHT: N1C2C=C3C=CC=CC3=CC=2NC2C=C3C=CC=CC3=CC1=2
Berekende eigenschappen
- Exacte massa: 282.11582
- Monoisotopische massa: 282.116
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 335
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 24.1A^2
- XLogP3: 4.8
Experimentele eigenschappen
- Dichtheid: 1.247
- Kookpunt: 544.1°Cat760mmHg
- Vlampunt: 372.3°C
- Brekindex: 1.742
- PSA: 24.06
- LogboekP: 5.51780
Dibenzo[b,i]phenazine,6,13-dihydro- Gerelateerde literatuur
-
Gertudes Aguilar-Santos J. Chem. Soc. C 1970 842
-
Ramachandran Rakhi,Cherumuttathu H. Suresh Phys. Chem. Chem. Phys. 2016 18 24631
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